![molecular formula C19H23N5S2 B2807965 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-18-5](/img/structure/B2807965.png)
2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
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Overview
Description
The compound “2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine” belongs to a class of compounds known as thioxopyrimidines . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of thioxopyrimidines is characterized by the presence of a pyrimidine ring with an exocyclic sulfur atom at position 2 . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) are often used to study the molecular and electronic behavior of these compounds .Chemical Reactions Analysis
The chemical reactions involving thioxopyrimidines often involve [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . These reactions are often used in the synthesis of thioxopyrimidines and their condensed analogs .Mechanism of Action
While the specific mechanism of action for “2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine” is not mentioned in the sources, it’s known that pyrimidine derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound could potentially interact with biological systems in a similar manner.
Safety and Hazards
Future Directions
The future directions in the research of thioxopyrimidines and their condensed analogs could involve the development of new effective methods for their synthesis . Additionally, due to their diverse biological activities, these compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
2-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5S2/c1-2-3-14-25-19-23-22-17(15-26-18-20-11-7-12-21-18)24(19)13-10-16-8-5-4-6-9-16/h4-9,11-12H,2-3,10,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSLKTQIUMOGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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